
2-Acetyl-2-methylthiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-acetyl-2-methylthiazolidine typically involves the condensation of aromatic amines with carbon disulfide using ammonium hydroxide and chloroacetic acid . This reaction is further treated with acetonitrile under basic conditions . Industrial production methods often employ green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .
化学反応の分析
2-Acetyl-2-methylthiazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Acetyl-2-methylthiazolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the synthesis of valuable organic combinations and as a vehicle for drug delivery.
作用機序
The mechanism of action of 2-acetyl-2-methylthiazolidine involves its interaction with molecular targets and pathways. It can form imine intermediates through the interaction of aldehyde and amine, which are then attacked by sulfur atoms . This reaction is catalyzed by nanoparticles, leading to the formation of thiazolidine derivatives .
類似化合物との比較
2-Acetyl-2-methylthiazolidine can be compared with other thiazolidine derivatives, such as:
- 2-Methylthiazolidine-4-carboxylic acid
- 2-Thioxo-thiazolidin-4-one
- 1,3-Thiazolidin-4-one These compounds share similar structural motifs but differ in their specific functional groups and pharmacological activities . The presence of the acetyl group in this compound enhances its unique properties and applications.
特性
CAS番号 |
51859-53-1 |
|---|---|
分子式 |
C6H11NOS |
分子量 |
145.23 g/mol |
IUPAC名 |
1-(2-methyl-1,3-thiazolidin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NOS/c1-5(8)6(2)7-3-4-9-6/h7H,3-4H2,1-2H3 |
InChIキー |
WLXIBDDBHZVOIL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(NCCS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


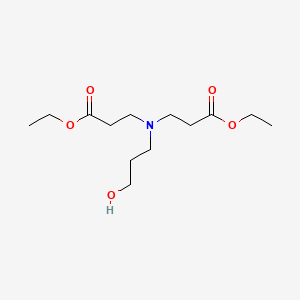
![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
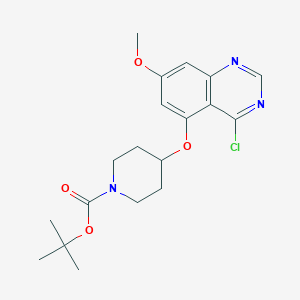
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)
![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)
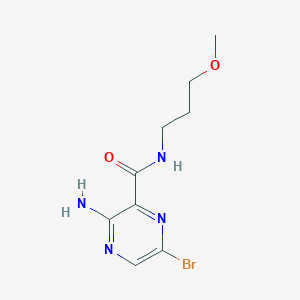

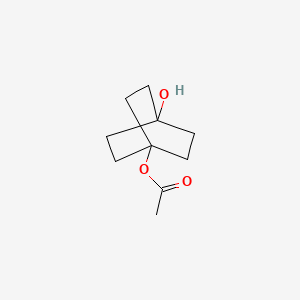
![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)
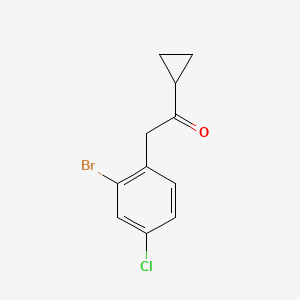
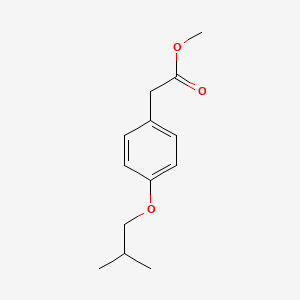
![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)
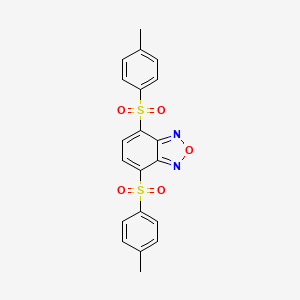
![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)
